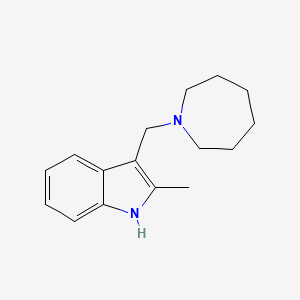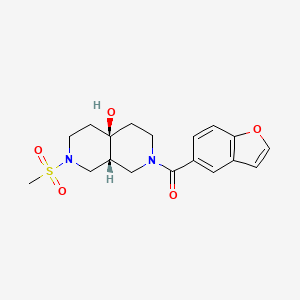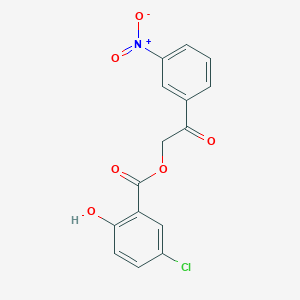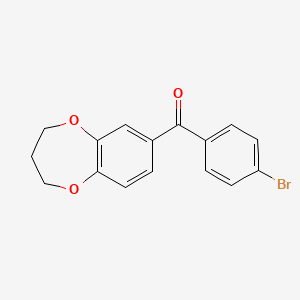![molecular formula C23H32N2O3 B5615401 2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615401.png)
2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to the family of 3,9-diazaspiro[5.5]undecane derivatives, a group known for their diverse chemical and pharmacological properties.
Synthesis Analysis
- Divergent Synthesis Approach : Yang et al. (2008) described a divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, using Michael addition of lithium enolate to a tetrasubstituted olefin acceptor (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Molecular Structure Analysis
- X-Ray Crystallography : Islam et al. (2017) used X-ray crystallography to elucidate the molecular structure of diazaspiro[5.5]undecane derivatives, revealing a preference for the cyclohexanone unit in these compounds to adopt a chair conformation (Islam et al., 2017).
Chemical Reactions and Properties
- Reactivity with Amines : Khrustaleva et al. (2018) investigated the reactivity of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde, leading to the formation of spirocyclic and tetrahydropyridine derivatives (Khrustaleva, Frolov, Dotsenko, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2018).
Physical Properties Analysis
- Nuclear Magnetic Resonance (NMR) Studies : Zhang et al. (2008) used NMR spectroscopy to analyze the structure of a related compound, providing valuable information for understanding the physical properties of these spiro compounds (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).
Chemical Properties Analysis
- Spirocyclization Reactions : Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through spirocyclization of pyridine substrates, highlighting the chemical behavior of these compounds (Parameswarappa & Pigge, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-phenyl-9-(2-propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-2-14-28-16-21(26)24-12-10-23(11-13-24)15-20(18-6-4-3-5-7-18)22(27)25(17-23)19-8-9-19/h3-7,19-20H,2,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZNJKCIPOTEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCC2(CC1)CC(C(=O)N(C2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}(3-methyl-2-thienyl)methanone](/img/structure/B5615320.png)


![1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone](/img/structure/B5615344.png)

![2-[(2-chlorobenzyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5615351.png)



![3-(1-azepanylcarbonyl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5615369.png)
![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5615377.png)


![1,3,6-trimethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5615405.png)